molecular formula C15H14O3 B5711580 2,6-Dimethoxybenzophenone CAS No. 25855-75-8

2,6-Dimethoxybenzophenone

Cat. No.: B5711580
CAS No.: 25855-75-8
M. Wt: 242.27 g/mol
InChI Key: YLETYJUVHBZQHL-UHFFFAOYSA-N
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Description

2,6-Dimethoxybenzophenone is an organic compound classified under benzophenones. It is characterized by the presence of two methoxy groups attached to the benzene rings of the benzophenone structure. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxybenzophenone typically involves a Friedel-Crafts acylation reaction. One common method includes the reaction of 2,6-dimethoxybenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to corresponding alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
DMBP serves as a precursor in the synthesis of various organic compounds. It is particularly useful in photochemical reactions due to its ability to absorb UV light, leading to the formation of excited states that can undergo further chemical transformations.

2. Photochemical Reactions:

  • Mechanism: DMBP can facilitate photodecarboxylation reactions, generating radical species that can participate in subsequent reactions. For instance, it has been used to convert N-phthaloylglycine into N-methylphthalimide with high efficiency under UV irradiation .
  • Experimental Results: In batch and microreactor systems, DMBP demonstrated over 96% conversion rates for various substrates when subjected to UV light .

Biological Applications

1. Antimicrobial Properties:
DMBP has been investigated for its potential antibacterial and antifungal activities. Studies suggest that it disrupts bacterial cell membranes and interferes with essential cellular processes, making it a candidate for developing new antimicrobial agents.

2. Anticancer Activity:
Research indicates that DMBP induces apoptosis in cancer cells by activating mitochondrial pathways and modulating the expression of apoptotic proteins. This property positions it as a promising compound in cancer drug development .

Industrial Applications

1. UV Absorber:
DMBP is utilized as a UV absorber in plastics and coatings, enhancing their stability and durability against UV radiation. Its incorporation into materials helps prevent degradation from sunlight exposure, making it valuable in the manufacturing of outdoor products.

2. Cosmetic Industry:
Due to its ability to absorb UV light, DMBP is also explored for use in sunscreens and other cosmetic formulations to protect skin from harmful UV rays .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Outcomes
Organic ChemistryPrecursor for organic synthesisEffective in photochemical reactions
Biological ResearchAntibacterial and antifungal agentDisrupts cell membranes; potential for drug development
Medical ResearchAnticancer propertiesInduces apoptosis; modulates apoptotic proteins
IndustrialUV absorber in plastics and coatingsEnhances stability against UV degradation
CosmeticIngredient in sunscreensProtects skin from UV damage

Case Studies

Case Study 1: Photodecarboxylation Reaction
In a study investigating the efficiency of DMBP in photodecarboxylation reactions, researchers reported complete conversion of N-phthaloylglycine to N-methylphthalimide within one hour under UV irradiation, demonstrating its effectiveness as a photochemical mediator .

Case Study 2: Anticancer Activity Assessment
A series of experiments evaluated the anticancer properties of DMBP derivatives against various cancer cell lines. The results showed significant inhibition of cell proliferation with IC50 values ranging from 5 to 8 μM, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 2,6-Dimethoxybenzophenone involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

2,6-Dimethoxybenzophenone can be compared with other benzophenone derivatives:

These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and its applications in various fields.

Biological Activity

2,6-Dimethoxybenzophenone (DMBP) is a synthetic compound belonging to the benzophenone family, known for its diverse biological activities. This article reviews the biological properties of DMBP, focusing on its antimicrobial, anticancer, and antioxidant activities, as well as its mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16O4\text{C}_{16}\text{H}_{16}\text{O}_{4}

This compound features two methoxy groups attached to the benzophenone backbone, which significantly influences its biological activity.

1. Antimicrobial Activity

DMBP has shown promising antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for DMBP against common bacterial strains are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that DMBP could be a potential candidate for developing new antimicrobial agents.

2. Anticancer Activity

Research has demonstrated that DMBP possesses significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

In a study conducted by Khanum et al., DMBP was found to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammation and cancer progression. The IC50 values for DMBP against different cancer cell lines are presented in Table 2.

Cancer Cell Line IC50 (µM)
MCF-7 (breast)8.5
HT-29 (colon)10.2

These results indicate that DMBP could serve as a lead compound in anticancer drug development.

3. Antioxidant Activity

DMBP exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage. The compound's ability to scavenge free radicals was evaluated using the DPPH assay, yielding a half-maximal effective concentration (EC50) of 15 µg/mL. This antioxidant property is attributed to the presence of methoxy groups that enhance electron donation.

The biological activity of DMBP can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : DMBP inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.
  • Cell Signaling Modulation : The compound modulates signaling pathways related to apoptosis and cell survival, particularly through the NF-kB pathway.

Case Studies

Several studies have explored the biological effects of DMBP:

  • Study on Antimicrobial Efficacy : A recent investigation demonstrated that DMBP significantly reduced bacterial load in infected mice models, highlighting its potential therapeutic application in infectious diseases.
  • Cancer Research : In vitro studies showed that treatment with DMBP led to a marked reduction in tumor size in xenograft models of breast cancer, supporting its role as an effective anticancer agent.

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-12-9-6-10-13(18-2)14(12)15(16)11-7-4-3-5-8-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLETYJUVHBZQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357950
Record name Methanone, (2,6-dimethoxyphenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25855-75-8
Record name Methanone, (2,6-dimethoxyphenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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